molecular formula C13H21NO B13309058 1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one

Cat. No.: B13309058
M. Wt: 207.31 g/mol
InChI Key: ZJTFSCNNUDDMBG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one involves several steps. One common method includes the ring contraction and deformylative functionalization of piperidine derivatives . This process typically involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it valuable for specialized research and industrial applications.

Biological Activity

Chemical Structure and Properties

1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one can be described by its IUPAC name and molecular formula. The molecular structure includes a cyclobutyl group and an octahydrocyclopenta[c]pyrrol moiety, which contributes to its unique properties.

Molecular Details

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO
  • Molecular Weight : 221.32 g/mol

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antiviral Effects : Some derivatives have shown efficacy against viral infections, particularly in the context of coronaviruses .
  • Antimicrobial Properties : The compound may possess antimicrobial effects, which could be beneficial in treating infections .
  • Anti-inflammatory Activity : There is evidence suggesting that related compounds can reduce inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this class of compounds:

  • Antiviral Studies : A study reported that certain analogs demonstrated significant antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. These compounds were tested in vitro, showing a reduction in viral replication .
  • Microbial Inhibition : Research highlighted the antimicrobial properties of similar structures, demonstrating effectiveness against various bacterial strains. For instance, compounds with structural similarities were tested against Staphylococcus aureus and E. coli, showing promising results in inhibiting growth .
  • Inflammation Models : In animal models of inflammation, derivatives of octahydrocyclopenta[c]pyrrol exhibited reduced markers of inflammation, suggesting potential therapeutic applications in conditions like arthritis .

Data Table of Biological Activities

Activity TypeTest Organism/ConditionResultReference
AntiviralSARS-CoV-2Significant inhibition
AntimicrobialStaphylococcus aureusGrowth inhibition
Anti-inflammatoryArthritis model (rats)Reduced inflammation

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1-cyclobutylethanone

InChI

InChI=1S/C13H21NO/c15-13(9-3-1-4-9)7-12-11-6-2-5-10(11)8-14-12/h9-12,14H,1-8H2

InChI Key

ZJTFSCNNUDDMBG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CC2C3CCCC3CN2

Origin of Product

United States

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